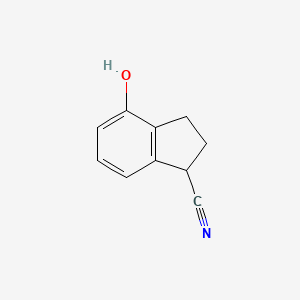

4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile

Description

Properties

CAS No. |

820974-75-2 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile |

InChI |

InChI=1S/C10H9NO/c11-6-7-4-5-9-8(7)2-1-3-10(9)12/h1-3,7,12H,4-5H2 |

InChI Key |

LYYJWSZEDINELS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity. The process may also involve the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

Reduction: Formation of 4-amino-2,3-dihydro-1H-indene-1-carbonitrile.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the development of various indene derivatives, which are important in the creation of pharmaceuticals and agrochemicals. The compound's structure allows for diverse chemical modifications, making it a versatile precursor in synthetic organic chemistry .

Enzymatic Synthesis

Recent studies have explored the use of ketoreductase enzymes for the synthesis of chiral derivatives of this compound. For instance, research demonstrated that specific variants of ketoreductases could achieve high yields and enantiomeric purity when converting keto compounds to their corresponding alcohol forms. This enzymatic approach presents a sustainable method for producing pharmaceutical intermediates .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells that overexpress inhibitor of apoptosis proteins (IAPs). This property positions it as a candidate for developing therapies targeting various cancers, including colorectal and breast cancers . The ability to sensitize cancer cells to apoptotic signals enhances its therapeutic potential.

Antimicrobial and Anti-inflammatory Activities

Research has highlighted the antimicrobial properties of this compound against various pathogens. Its anti-inflammatory effects have also been documented, suggesting that it could be beneficial in treating inflammatory diseases . The compound's interaction with biological targets underscores its relevance in medicinal chemistry.

Industrial Applications

Material Science

In addition to its applications in pharmaceuticals, this compound is utilized in the production of advanced materials such as polymers and resins. Its unique structural characteristics contribute to the development of materials with specific mechanical and thermal properties.

- Enzymatic Approach to Synthesis : A study demonstrated that using ketoreductase enzymes could produce (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile with over 96% chiral purity, showcasing an efficient method for synthesizing pharmaceutical intermediates .

- Anticancer Research : Another investigation into the compound's effects on cancer cells revealed its potential to induce apoptosis selectively in cells that resist conventional treatments. This highlights its promise as a novel therapeutic agent .

- Material Development : Research into the use of this compound in polymer science indicated that it could enhance the mechanical strength and thermal stability of materials, making it valuable for industrial applications.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Polarity and Solubility: The hydroxyl group in this compound increases its hydrophilicity compared to ketone (e.g., 1-oxo derivatives) or amino analogs. This impacts solubility in polar solvents like ethanol or water .

- Functional Group Positioning : The location of -CN and -OH groups influences electronic properties. For example, C-1’s ERβ selectivity is attributed to its 5-hydroxy and fluorinated benzyl substituents .

Analytical Characterization

- Spectroscopic Techniques : Analogs are characterized using NMR, IR, and HRMS. For example, chromene carbonitriles () show distinct -CN IR stretches at ~2,204 cm⁻¹, comparable to indene derivatives .

- X-ray Crystallography : Used to resolve spatial configurations, as in the case of spiro-indoline derivatives () .

Biological Activity

4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound notable for its bicyclic structure, which includes a hydroxyl group and a carbonitrile functional group. This unique configuration contributes to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C_{10}H_{9}N, with a molecular weight of approximately 159.19 g/mol.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure allows for distinct chemical reactivity and biological activity compared to structurally similar compounds, making it a focal point for research in both synthetic and medicinal chemistry contexts.

Synthesis

Several synthetic pathways exist for the preparation of this compound. These methods highlight the versatility in synthesizing this compound, allowing for modifications based on available starting materials. For instance, enzymatic approaches utilizing ketoreductase enzymes have shown promising results in achieving high yields and enantiomeric purity .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. A related compound, (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, was synthesized using ketoreductase enzymes with a chiral purity of 96.37%. This compound demonstrated potential as an anticancer agent by inhibiting key cancer cell pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been observed to modulate pathways such as:

- Inhibition of Protein Kinases : The compound acts on multiple protein targets including CK2 and B-RAF, which are crucial in cancer cell proliferation.

- Neuroprotective Effects : It has been noted for its role in inhibiting neuroserpin polymerization and acting as a GPR84 agonist, suggesting potential applications in neurodegenerative diseases .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound derivatives on various cell lines. The results indicated that certain derivatives maintained high cell viability rates even under stress conditions induced by chemotherapeutic agents like doxorubicin (DOX). For example, compounds showed over 80% cell viability in cardiomyocytes and macrophages when co-treated with DOX .

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Target/Mechanism | IC₅₀ Value (µM) |

|---|---|---|---|

| (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | Anticancer | CK2 Inhibition | >40 |

| This compound | Neuroprotective | GPR84 Agonist | Not specified |

| Embelin Derivatives | Cardioprotective | ROS Inhibition | <10 |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile in laboratory settings?

- Methodological Answer :

-

Respiratory Protection : Use NIOSH-approved respirators to avoid inhalation of vapors or dust .

-

Ventilation : Ensure adequate fume hood ventilation during synthesis or handling to minimize exposure .

-

Storage : Keep containers tightly sealed in dry, well-ventilated areas, and store upright to prevent leakage .

-

Waste Disposal : Classify waste as hazardous and use professional disposal services to avoid environmental contamination .

- Reference Table :

| Precaution | Requirement | Source |

|---|---|---|

| Respiratory Protection | NIOSH-approved masks | |

| Storage Temperature | Room temperature, dry |

Q. How can the purity and structural integrity of this compound be characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Identify functional groups (e.g., -OH, -CN) via characteristic peaks (e.g., 3,200–3,500 cm⁻¹ for -OH, ~2,200 cm⁻¹ for -CN) .

- NMR : Use and NMR to confirm hydrogen and carbon environments (e.g., indene ring protons at δ 6.5–7.5 ppm) .

- Chromatography :

- LCMS : Verify molecular ion peaks (e.g., [M]⁻ at m/z 173–277) and retention factors (Rf) for purity .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound under green chemistry conditions?

- Methodological Answer :

-

Solvent Selection : Use water or ethanol as solvents to reduce toxicity, leveraging hydrogen bonding to stabilize intermediates .

-

Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in indene ring formation .

-

Temperature Control : Maintain reactions at 60–80°C to balance kinetic efficiency and side-reaction suppression .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Water/Ethanol | +15–20% |

| Catalyst | ZnCl₂ | +25–30% |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the electrophilic carbon in the nitrile group .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to assess steric effects on reaction pathways .

- In Silico Tools : Leverage SMILES/InChI keys (e.g.,

InChI=1S/C10H5NO2/c11-5-8-9(12)...) to predict bond dissociation energies .

Q. What experimental approaches resolve contradictions in reported solvent-dependent stability of this compound?

- Methodological Answer :

-

Controlled Replication : Repeat stability tests in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents under inert atmospheres .

-

Degradation Analysis : Use HPLC to quantify decomposition products (e.g., indene derivatives) under varying pH and UV exposure .

-

Cross-Validation : Compare results with structurally analogous compounds (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) to identify trends .

- Reference Table :

| Solvent | Stability (Half-Life) | Key Degradation Product |

|---|---|---|

| Methanol | 48 hours | Indene-1-carboxylic acid |

| Hexane | >1 week | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.